molecular formula C14H16ClNO4 B6631132 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid

Cat. No.: B6631132
M. Wt: 297.73 g/mol
InChI Key: PDFBPQPWWVMXFY-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 4-chloro-3-methylbenzoyl group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(4-chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-9-6-10(2-3-12(9)15)14(19)16-4-5-20-8-11(16)7-13(17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBPQPWWVMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.

    Introduction of the Benzoyl Group: The 4-chloro-3-methylbenzoyl group is introduced via an acylation reaction. This can be achieved by reacting the morpholine derivative with 4-chloro-3-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be done by reacting the intermediate product with bromoacetic acid in the presence of a base, such as potassium carbonate, in an aqueous medium.

Industrial Production Methods

Industrial production of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can be compared with other similar compounds, such as:

    2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid: Differing by the position of the methyl group on the benzoyl ring.

    2-[4-(4-Bromo-3-methylbenzoyl)morpholin-3-yl]acetic acid: Differing by the presence of a bromo group instead of a chloro group.

    2-[4-(4-Chloro-3-methylbenzoyl)piperidin-3-yl]acetic acid: Differing by the presence of a piperidine ring instead of a morpholine ring.

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